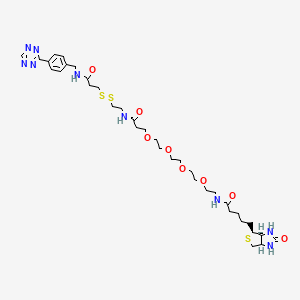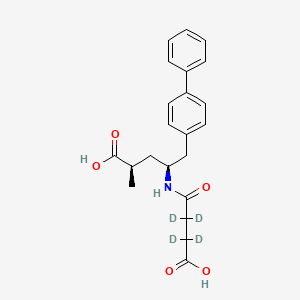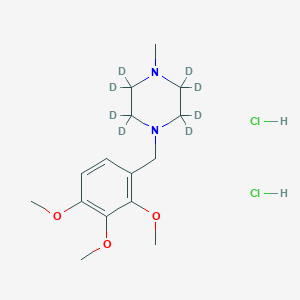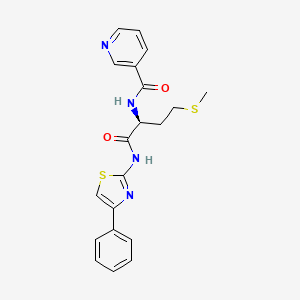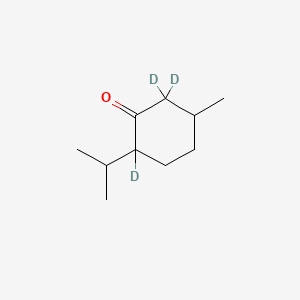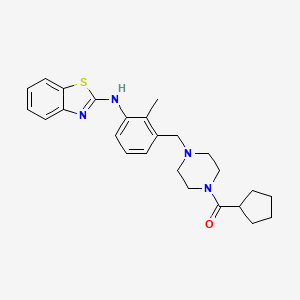
ROR|At/DHODH-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROR|At/DHODH-IN-2 is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential applications in antiviral and anticancer therapies. By targeting dihydroorotate dehydrogenase, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ROR|At/DHODH-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the following steps:
-
Formation of the Core Structure: : The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
-
Functional Group Modifications: : The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step may involve reactions such as halogenation, alkylation, or acylation, depending on the desired functional groups.
-
Purification and Characterization: : The final product is purified using techniques such as chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and automated systems to ensure consistent quality and yield. Key considerations in industrial production include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required specifications.
Environmental and Safety Considerations: Industrial production processes are designed to minimize environmental impact and ensure the safety of workers.
化学反応の分析
Types of Reactions
ROR|At/DHODH-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents. Conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
ROR|At/DHODH-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the de novo pyrimidine biosynthesis pathway and the role of dihydroorotate dehydrogenase in cellular metabolism.
Biology: Researchers use this compound to investigate the effects of pyrimidine depletion on cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of viral infections and cancers. Its ability to inhibit dihydroorotate dehydrogenase makes it a valuable candidate for drug development.
Industry: this compound is used in the development of new antiviral and anticancer drugs. Its inhibitory activity against dihydroorotate dehydrogenase makes it a key component in the formulation of therapeutic agents.
作用機序
ROR|At/DHODH-IN-2 exerts its effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The molecular targets and pathways involved include:
Dihydroorotate Dehydrogenase: The primary target of this compound. Inhibition of this enzyme disrupts the conversion of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis.
Pyrimidine Biosynthesis Pathway: The pathway is disrupted, leading to a reduction in the availability of pyrimidine nucleotides.
Cell Proliferation and Survival: The depletion of pyrimidine nucleotides affects rapidly dividing cells, leading to cell cycle arrest and apoptosis.
類似化合物との比較
ROR|At/DHODH-IN-2 is unique in its potent inhibitory activity against dihydroorotate dehydrogenase. Similar compounds include:
Brequinar: Another dihydroorotate dehydrogenase inhibitor with similar mechanisms of action. this compound has shown higher potency and selectivity in some studies.
Leflunomide: A drug used to treat rheumatoid arthritis that also inhibits dihydroorotate dehydrogenase. While effective, it has a broader range of effects and is less selective than this compound.
Teriflunomide: An active metabolite of leflunomide with similar inhibitory activity. It is used in the treatment of multiple sclerosis.
The uniqueness of this compound lies in its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C25H30N4OS |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
[4-[[3-(1,3-benzothiazol-2-ylamino)-2-methylphenyl]methyl]piperazin-1-yl]-cyclopentylmethanone |
InChI |
InChI=1S/C25H30N4OS/c1-18-20(17-28-13-15-29(16-14-28)24(30)19-7-2-3-8-19)9-6-11-21(18)26-25-27-22-10-4-5-12-23(22)31-25/h4-6,9-12,19H,2-3,7-8,13-17H2,1H3,(H,26,27) |
InChIキー |
NUBKIBYMGQUHMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC2=NC3=CC=CC=C3S2)CN4CCN(CC4)C(=O)C5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


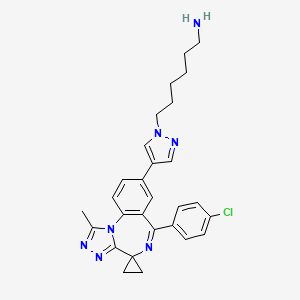
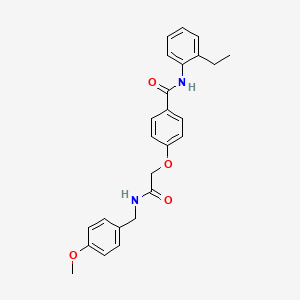
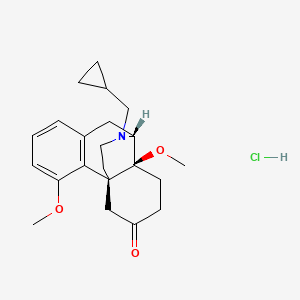

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
